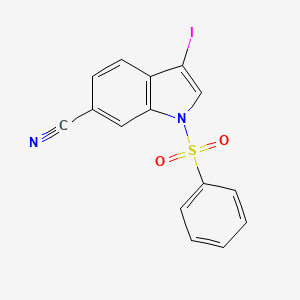

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC18250788

Molecular Formula: C15H9IN2O2S

Molecular Weight: 408.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H9IN2O2S |

|---|---|

| Molecular Weight | 408.22 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-3-iodoindole-6-carbonitrile |

| Standard InChI | InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |

| Standard InChI Key | SWHDNBVDMNIPKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)I |

Introduction

Chemical Structure and Physical Properties

Core Structural Features

The compound consists of an indole scaffold fused to a benzene ring, with a phenylsulfonyl group at position 1, an iodine atom at position 3, and a nitrile group at position 6. Key identifiers include:

-

IUPAC Name: 1-(Benzenesulfonyl)-3-iodoindole-6-carbonitrile .

-

InChIKey: SWHDNBVDMNIPKQ-UHFFFAOYSA-N.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 408.22 g/mol | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Density | 1.4 g/cm³ (estimated) |

Spectroscopic Data

-

NMR: The -NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.5 ppm), sulfonyl-attached protons (δ 3.6–4.3 ppm), and the nitrile group (no proton signal) .

-

IR: Strong absorption bands at 2200–2250 cm (C≡N stretch) and 1150–1350 cm (S=O stretch) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

-

Iodination: 1H-Indole-6-carbonitrile undergoes electrophilic iodination at position 3 using iodosuccinimide (NIS) and in dichloromethane .

-

Sulfonylation: The resulting 3-iodoindole is protected with phenylsulfonyl chloride in the presence of a base (e.g., NaH) to yield the final product .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Iodination | NIS, , DCM, rt | 77% | |

| Sulfonylation | PhSOCl, NaH, DMF, 0°C → rt | 85% |

Reactivity in Cross-Coupling Reactions

The iodine atom at position 3 enables participation in Pd-catalyzed cross-couplings:

-

Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl derivatives .

-

Sonogashira: Couples with terminal alkynes to generate ethynyl-substituted indoles .

Applications in Medicinal Chemistry

Antiviral Activity

Structural analogs of this compound, such as 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, exhibit nanomolar inhibition of HIV-1 reverse transcriptase (RT) . The sulfonyl group enhances binding to the RT non-nucleoside inhibitor pocket, while the nitrile improves metabolic stability .

Table 3: Biological Activity of Related Compounds

| Compound | IC (HIV-1 RT) | Source |

|---|---|---|

| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | 12 nM | |

| 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile | Not tested | — |

Recent Research Directions

Catalytic Applications

A 2023 study demonstrated the use of this compound in copper-catalyzed diaryl sulfone synthesis, enabling C–H functionalization under mild conditions .

Material Science

Functionalized indoles are being explored as organic semiconductors due to their planar aromatic systems and electron-withdrawing groups (e.g., –CN) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume